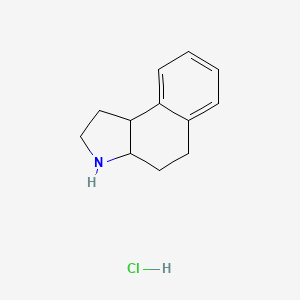
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride typically involves the reduction of air-sensitive tricyclic enamines . Common reducing agents used in this process include sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid . The stereochemistry of the resulting compound is confirmed by single-crystal X-ray analysis .
化学反应分析
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride undergoes various chemical reactions, including:
Reduction: Using agents like sodium borohydride and sodium cyanoborohydride.
Oxidation: Although specific oxidation reactions are not detailed, typical oxidizing agents could be used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole ring.
Common reagents and conditions for these reactions include ethanol, acetic acid, and various catalysts like palladium on carbon and platinum oxide . Major products formed from these reactions include different stereoisomers of the compound, which are analyzed for their binding affinities .
科学研究应用
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride is extensively used in scientific research, particularly in:
Neuropharmacology: Studying the dopaminergic system by evaluating binding affinities at dopamine D1 and D2 receptors.
Behavioral and Biochemical Tests: Assessing dopaminergic activity through various tests.
Medicinal Chemistry: Developing potential therapeutic agents targeting dopamine receptors.
作用机制
The compound exerts its effects primarily through its interaction with dopamine receptors. It has a higher binding affinity for dopamine D2 receptors compared to D1 receptors . The molecular targets include the dopamine receptors, and the pathways involved are related to dopaminergic signaling .
相似化合物的比较
Similar compounds include:
3-Phenylpyrrolidines: These compounds also exhibit binding affinity at dopamine receptors but differ in their structural rigidity and binding selectivity.
Octahydrobenzoquinolines: These compounds have been evaluated for dopaminergic activity and show different stereochemical preferences.
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride is unique due to its specific stereochemistry and higher binding affinity for dopamine D2 receptors .
属性
CAS 编号 |
32920-60-8 |
|---|---|
分子式 |
C12H16ClN |
分子量 |
209.71 g/mol |
IUPAC 名称 |
2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12;/h1-4,11-13H,5-8H2;1H |
InChI 键 |
LXELQQXBEWDUPS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C3C1NCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


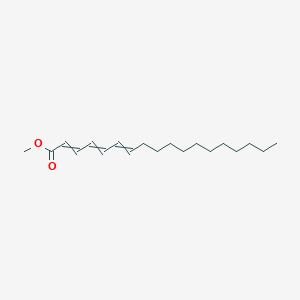
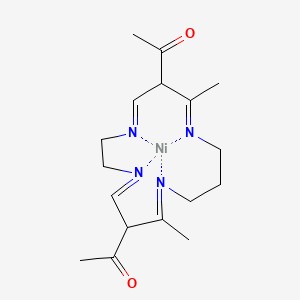
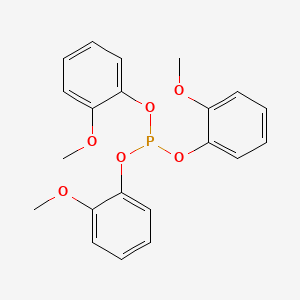
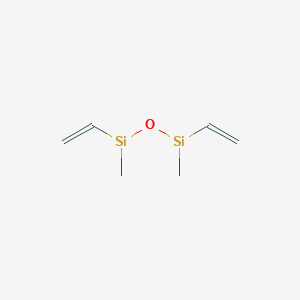
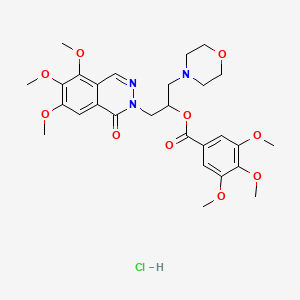

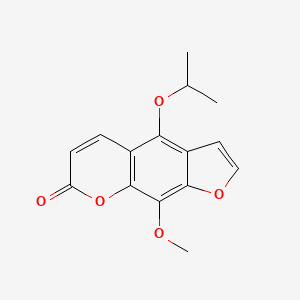
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
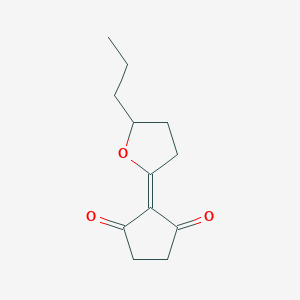
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
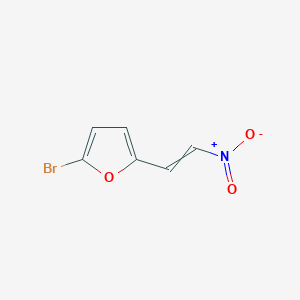
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)

